2,3-Epoxy-1,2,3,4-tetrahydroanthracene
Overview
Description
2,3-Epoxy-1,2,3,4-tetrahydroanthracene is a chemical compound with the molecular formula C14H12O. It is a derivative of 1,2,3,4-tetrahydroanthracene, which has the molecular formula C14H14 .
Molecular Structure Analysis
The molecular structure of 2,3-Epoxy-1,2,3,4-tetrahydroanthracene is based on the structure of 1,2,3,4-tetrahydroanthracene, with an additional epoxy group. The structure of 1,2,3,4-tetrahydroanthracene is available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Chromatographic Separation and Synthesis of Derivatives : Akhtar and Boyd (1975) developed a chromatographic method to separate diastereomers of a related compound, facilitating the synthesis of various epoxy derivatives of naphthalene and anthracene in high optical yield (Akhtar & Boyd, 1975).
Synthesis of Chiral Epoxides : A study in 1979 by Akhtar, Boyd, and Hamilton explored the synthesis and resolution into diastereoisomers of chiral oxirans like anthracene 1,2-oxide and 1,2-epoxy-1,2,3,4-tetrahydroanthracene (Akhtar, Boyd, & Hamilton, 1979).
Epoxy Resin Development : Chen, Bulkin, and Pearce (1982) investigated the preparation and curing of epoxy resins, exploring the relationship between structure, thermal stability, and flame resistance in polymers with high aromaticity and cyclic ring structures (Chen, Bulkin, & Pearce, 1982).
Photochemical Reactions : Rigaudy, Lachgar, and Saad (1994) studied the photooxygenation and photoisomerization of compounds related to 1,2,3,4-tetrahydroanthracene, leading to various stereoisomeric epidioxy-hydroperoxides (Rigaudy, Lachgar, & Saad, 1994).
Synthesis of Anthracene Derivatives : Çakmak, Erenler, Tutar, and Celik (2006) described efficient synthesis methods for hexabromoanthracenes and subsequent conversions to various functionalized anthracene derivatives, highlighting the versatility of these compounds in organic synthesis (Çakmak et al., 2006).
Catalysis in Organic Reactions : Kitamura, Kawakami, Imagawa, and Kawanisi (1980) investigated the photo-induced rearrangement of 2,3-epoxy-1,4-cyclohexanediones for synthesizing γ-alkylidenebutenolides, demonstrating the role of these compounds in catalyzing organic reactions (Kitamura et al., 1980).
properties
IUPAC Name |
13-oxatetracyclo[8.5.0.03,8.012,14]pentadeca-1,3,5,7,9-pentaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-2-4-10-6-12-8-14-13(15-14)7-11(12)5-9(10)3-1/h1-6,13-14H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFQNEPGUNYZJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(O2)CC3=CC4=CC=CC=C4C=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Epoxy-1,2,3,4-tetrahydroanthracene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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